3-[2-nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
3-[2-NITRO-4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound with a unique structure that includes a nitro group, a pyrrolidinylcarbonyl group, and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-NITRO-4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the nitro and pyrrolidinylcarbonyl groups. Common reagents used in these reactions include nitrating agents, such as nitric acid, and carbonylating agents, such as phosgene or its derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[2-NITRO-4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-[2-NITRO-4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-NITRO-4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrolidinylcarbonyl group can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzaldehyde
- 2-nitro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
Uniqueness
3-[2-NITRO-4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is unique due to its specific structural features, such as the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H24N4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
11-[2-nitro-4-(pyrrolidine-1-carbonyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C22H24N4O4/c27-21-5-3-4-18-17-10-15(13-25(18)21)12-24(14-17)19-7-6-16(11-20(19)26(29)30)22(28)23-8-1-2-9-23/h3-7,11,15,17H,1-2,8-10,12-14H2 |
InChI Key |
UBZHBZSPWHMJID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)[N+](=O)[O-] |
Origin of Product |
United States |
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